molecular formula C12H22N2O B11039414 N-[3-(1-Azepanyl)propyl]acrylamide

N-[3-(1-Azepanyl)propyl]acrylamide

Cat. No.: B11039414
M. Wt: 210.32 g/mol
InChI Key: XFCWPOSAGXJBHL-UHFFFAOYSA-N
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Description

N-[3-(1-Azepanyl)propyl]acrylamide is an organic compound that belongs to the class of amides It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a propyl chain that is further connected to an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Azepanyl)propyl]acrylamide typically involves the reaction of 3-(1-azepanyl)propylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Azepanyl)propyl]acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The acrylamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acrylamides.

Scientific Research Applications

N-[3-(1-Azepanyl)propyl]acrylamide has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(1-Azepanyl)propyl]acrylamide involves its interaction with specific molecular targets. The azepane ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The acrylamide group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-Azepanyl)propyl]-N-methylamine
  • N-[3-(1-Azepanyl)propyl]-4-(methylamino)butanamide dihydrochloride

Uniqueness

N-[3-(1-Azepanyl)propyl]acrylamide is unique due to the presence of both an azepane ring and an acrylamide group in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Similar compounds may lack either the azepane ring or the acrylamide group, resulting in different reactivity and applications.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-[3-(azepan-1-yl)propyl]prop-2-enamide

InChI

InChI=1S/C12H22N2O/c1-2-12(15)13-8-7-11-14-9-5-3-4-6-10-14/h2H,1,3-11H2,(H,13,15)

InChI Key

XFCWPOSAGXJBHL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCCN1CCCCCC1

Origin of Product

United States

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